molecular formula C16H20ClNO2 B4761457 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride

2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride

Cat. No. B4761457
M. Wt: 293.79 g/mol
InChI Key: XBJXZGRZRDPRDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride, also known as ANA, is a chemical compound that has been extensively studied for its potential use in scientific research. ANA is a synthetic compound that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride is not fully understood, but it is thought to involve interactions with a range of biological targets, including proteins and nucleic acids. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been found to bind to DNA and RNA, and it has also been shown to interact with certain enzymes, such as proteases and kinases.
Biochemical and Physiological Effects:
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has a range of biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has several advantages as a research tool, including its ability to interact with a range of biological targets and its potential use as a fluorescent probe. However, there are also limitations to its use, including the fact that it is a synthetic compound and may not accurately mimic the behavior of natural compounds in biological systems.

Future Directions

There are several potential future directions for research on 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride. One area of focus could be the development of new drugs based on 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride, either as a lead compound or as a starting point for further modification. Another area of focus could be the use of 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride as a tool for studying biological systems, such as the development of new fluorescent probes for imaging biological molecules. Finally, further research could be conducted to better understand the mechanism of action of 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride and its interactions with biological targets.

Scientific Research Applications

2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use as a fluorescent probe for the detection of certain biomolecules, such as proteins and nucleic acids. 2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride has also been studied for its potential use in the development of new drugs, due to its ability to interact with a range of biological targets.

properties

IUPAC Name

2-[(2-prop-2-enoxynaphthalen-1-yl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-2-11-19-16-8-7-13-5-3-4-6-14(13)15(16)12-17-9-10-18;/h2-8,17-18H,1,9-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJXZGRZRDPRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C2=CC=CC=C2C=C1)CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({[2-(Allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride
Reactant of Route 3
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride
Reactant of Route 4
Reactant of Route 4
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride
Reactant of Route 5
Reactant of Route 5
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride
Reactant of Route 6
Reactant of Route 6
2-({[2-(allyloxy)-1-naphthyl]methyl}amino)ethanol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.